3-Cyclohexylazetidin-3-ol
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Overview
Description
3-Cyclohexylazetidin-3-ol is a four-membered heterocyclic compound containing a nitrogen atom and a hydroxyl group attached to the azetidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexylazetidin-3-ol typically involves the cyclization of appropriate precursors. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the cyclization of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of solid supports and microwave irradiation can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclohexyl ketones or aldehydes.
Reduction: Formation of cyclohexylamines.
Substitution: Formation of various substituted azetidines .
Scientific Research Applications
3-Cyclohexylazetidin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Cyclohexylazetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Azetidine: A simpler analog without the cyclohexyl group.
3-Vinylazetidin-3-ol: Contains a vinyl group instead of a cyclohexyl group.
3-Vinyloxetan-3-ol: An oxetane analog with a similar structure.
Uniqueness: 3-Cyclohexylazetidin-3-ol is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C9H17NO |
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Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-cyclohexylazetidin-3-ol |
InChI |
InChI=1S/C9H17NO/c11-9(6-10-7-9)8-4-2-1-3-5-8/h8,10-11H,1-7H2 |
InChI Key |
LLZGUTCORPMHQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2(CNC2)O |
Origin of Product |
United States |
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